Cas no 13088-64-7 (1-(Hydroxymethyl)azepan-2-one)

1-(Hydroxymethyl)azepan-2-one 化学的及び物理的性質
名前と識別子
-
- 1-(Hydroxymethyl)azepan-2-one
- 1-Hydroxymethyl-azepan-2-one
- 2H-Azepin-2-one,hexahydro-1-(hydroxymethyl)-
- 001459
- 1-(hydroxymethyl)azaperhydroepin-2-one
- 1-Hydroxymethyl-hexahydro-azepin-2-on
- 1-hydroxymethyl-hexahydro-azepin-2-one
- AC1L34RH
- AC1Q6FPV
- AC1Q7DCI
- hexahydro-1-(hydroxymethyl)-2H-azepin-2-one
- hexahydro-1-hydroxymethyl-2H-azepin-2-one
- N-(hydroxymethyl)-6-hexanelactam
- N-hydroxymethyl-2-caprolactam
- N-Methylolcaprolactam
- ZERO
- Einecs 235-999-4
- MFCD00625528
- N-(hydroxy-methyl)caprolactam
- 2H-Azepin-2-one, hexahydro-1-(hydroxymethyl)-
- 13088-64-7
- N-hydroxymethyl-epsilon-caprolactam
- CS-0241684
- IDI1_019028
- IFLab2_000002
- HMS1424N21
- SCHEMBL1358629
- SDCCGMLS-0065540.P001
- DTXSID1065346
- EN300-23622
- NS00024132
- N-methylol-caprolactam
- EU-0018961
- F0908-3942
- IDI1_010286
- AKOS001219246
- 1-(hydroxymethyl)azepan-2-one, AldrichCPR
- Azepin-2-one, perhydro-1-hydroxymethyl-
- F1019-0073
- UK6P2PD3XD
- Z162882232
- 1-(Hydroxymethyl)-2-azepanone #
- IFLab1_004531
- G33578
- DB-225771
- STK700846
-
- MDL: MFCD00625528
- インチ: InChI=1S/C7H13NO2/c9-6-8-5-3-1-2-4-7(8)10/h9H,1-6H2
- InChIKey: QBUDWHWPQWURCC-UHFFFAOYSA-N
- ほほえんだ: OCN1CCCCCC1=O
計算された属性
- せいみつぶんしりょう: 143.09469
- どういたいしつりょう: 143.095
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5A^2
- 疎水性パラメータ計算基準値(XlogP): 0.2
じっけんとくせい
- 密度みつど: 1.098
- ふってん: 305.3°C at 760 mmHg
- フラッシュポイント: 138.4°C
- 屈折率: 1.488
- PSA: 40.54
1-(Hydroxymethyl)azepan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0908-3942-0.25g |
1-Hydroxymethyl-azepan-2-one |
13088-64-7 | 95%+ | 0.25g |
$199.0 | 2023-09-07 | |
Life Chemicals | F0908-3942-0.5g |
1-Hydroxymethyl-azepan-2-one |
13088-64-7 | 95%+ | 0.5g |
$210.0 | 2023-09-07 | |
Life Chemicals | F1019-0073-3mg |
1-(hydroxymethyl)azepan-2-one |
13088-64-7 | 90%+ | 3mg |
$94.5 | 2023-05-17 | |
Life Chemicals | F1019-0073-5μmol |
1-(hydroxymethyl)azepan-2-one |
13088-64-7 | 90%+ | 5μl |
$94.5 | 2023-05-17 | |
Life Chemicals | F1019-0073-10mg |
1-(hydroxymethyl)azepan-2-one |
13088-64-7 | 90%+ | 10mg |
$118.5 | 2023-05-17 | |
Enamine | EN300-23622-5.0g |
1-(hydroxymethyl)azepan-2-one |
13088-64-7 | 95% | 5.0g |
$743.0 | 2024-06-19 | |
Life Chemicals | F0908-3942-5g |
1-Hydroxymethyl-azepan-2-one |
13088-64-7 | 95%+ | 5g |
$732.0 | 2023-09-07 | |
Life Chemicals | F0908-3942-10g |
1-Hydroxymethyl-azepan-2-one |
13088-64-7 | 95%+ | 10g |
$1060.0 | 2023-09-07 | |
Life Chemicals | F1019-0073-5mg |
1-(hydroxymethyl)azepan-2-one |
13088-64-7 | 90%+ | 5mg |
$103.5 | 2023-05-17 | |
Life Chemicals | F1019-0073-100mg |
1-(hydroxymethyl)azepan-2-one |
13088-64-7 | 90%+ | 100mg |
$372.0 | 2023-05-17 |
1-(Hydroxymethyl)azepan-2-one 関連文献
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
1-(Hydroxymethyl)azepan-2-oneに関する追加情報
Research Brief on 1-(Hydroxymethyl)azepan-2-one (CAS: 13088-64-7): Recent Advances and Applications in Chemical Biology and Pharmaceutical Sciences
1-(Hydroxymethyl)azepan-2-one (CAS: 13088-64-7) is a cyclic amide derivative that has garnered significant attention in recent years due to its potential applications in drug discovery and chemical biology. This compound, characterized by its seven-membered lactam ring and hydroxymethyl functional group, serves as a versatile scaffold for the synthesis of bioactive molecules. Recent studies have explored its utility as a building block for peptidomimetics, enzyme inhibitors, and prodrugs, leveraging its unique structural and physicochemical properties.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 1-(Hydroxymethyl)azepan-2-one derivatives as selective inhibitors of serine proteases, particularly in the context of inflammatory diseases. The researchers employed structure-activity relationship (SAR) analysis to optimize the compound's binding affinity, achieving nanomolar potency against target enzymes. Molecular docking studies revealed that the hydroxymethyl group plays a critical role in forming hydrogen bonds with the active site residues, enhancing inhibitory activity.
In the realm of drug delivery, 1-(Hydroxymethyl)azepan-2-one has been investigated as a prodrug linker for improving the pharmacokinetic profiles of therapeutic agents. A 2022 publication in Bioconjugate Chemistry highlighted its use in conjugating anticancer drugs to monoclonal antibodies, resulting in enhanced tumor targeting and reduced systemic toxicity. The lactam ring's stability under physiological conditions, coupled with its controlled release properties, makes it an attractive candidate for antibody-drug conjugates (ADCs).
Recent advancements in synthetic methodologies have also expanded the accessibility of 1-(Hydroxymethyl)azepan-2-one and its derivatives. A 2023 paper in Organic Letters described a novel catalytic asymmetric synthesis route, enabling the production of enantiomerically pure forms of the compound. This breakthrough is particularly significant for applications requiring chiral specificity, such as the development of enzyme inhibitors or receptor modulators.
Ongoing research is exploring the compound's potential in neurodegenerative diseases. Preliminary in vitro studies suggest that 1-(Hydroxymethyl)azepan-2-one derivatives can modulate amyloid-beta aggregation, a key pathological feature of Alzheimer's disease. These findings, presented at the 2023 International Conference on Chemical Biology, underscore the compound's versatility and therapeutic promise.
In conclusion, 1-(Hydroxymethyl)azepan-2-one (CAS: 13088-64-7) represents a promising scaffold in chemical biology and pharmaceutical research. Its applications span from enzyme inhibition to drug delivery, with recent studies highlighting its potential in addressing unmet medical needs. Future research directions may include further optimization of its pharmacokinetic properties and exploration of its utility in additional therapeutic areas.
13088-64-7 (1-(Hydroxymethyl)azepan-2-one) 関連製品
- 15438-71-8(1-(hydroxymethyl)pyrrolidin-2-one)
- 5146-68-9(1-(Hydroxymethyl)pyrrolidine-2,5-dione)
- 1408058-18-3((2-(Methylsulfonyl)phenyl)(phenyl)methanamine)
- 109790-54-7(2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(2-fluorophenyl)-)
- 1270548-31-6(3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol)
- 186423-00-7(Octanedioic acid, 2-hexyl-3,5-dihydroxy-)
- 1188264-63-2(5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile)
- 1528932-52-6(N,N-diethyl-2-fluoro-5-(trifluoromethyl)benzamide)
- 2418729-51-6((3-Ethynyl-5-iodo-2-methylphenyl)methanethiol)
- 2138205-30-6(5-bromo-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl-1H-1,2,4-triazol-3-amine)
